5,9-Tetradecadiyne

CAS No.: 51255-61-9

Cat. No.: VC3763468

Molecular Formula: C14H22

Molecular Weight: 190.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51255-61-9 |

|---|---|

| Molecular Formula | C14H22 |

| Molecular Weight | 190.32 g/mol |

| IUPAC Name | tetradeca-5,9-diyne |

| Standard InChI | InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-8,13-14H2,1-2H3 |

| Standard InChI Key | MYMVMGJYNYKGGP-UHFFFAOYSA-N |

| SMILES | CCCCC#CCCC#CCCCC |

| Canonical SMILES | CCCCC#CCCC#CCCCC |

Introduction

Chemical Identity and Nomenclature

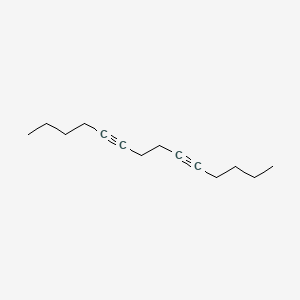

5,9-Tetradecadiyne belongs to the family of linear alkynes characterized by multiple carbon-carbon triple bonds. The compound is formally identified through several systematic naming conventions and identifiers that facilitate its recognition across chemical databases and literature.

Primary Identifiers

The primary identification methods for 5,9-Tetradecadiyne include multiple systematic identifiers designed to provide unique recognition of the compound's structure. Its PubChem CID is 142832, serving as a primary database reference number . The compound is also registered with CAS number 51255-61-9, which is widely used in chemical literature and regulatory contexts . Additionally, it bears the DSSTox Substance ID DTXSID20199263, which is particularly relevant in toxicological and environmental research databases .

Nomenclature Systems

5,9-Tetradecadiyne is recognized by several IUPAC-compliant names, with tetradeca-5,9-diyne being the computed IUPAC name according to Lexichem TK 2.7.0 . The systematic nomenclature clearly indicates the presence of two triple bonds at positions 5 and 9 of the 14-carbon chain. Alternative designations include the synonym MFCD00041652, which is used in certain chemical inventory systems .

Digital Structural Identifiers

For computational chemistry and database purposes, 5,9-Tetradecadiyne is represented by several digital structural identifiers. Its InChI notation is InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-8,13-14H2,1-2H3, providing a unique text identifier that encodes the molecular structure . The corresponding InChIKey MYMVMGJYNYKGGP-UHFFFAOYSA-N serves as a fixed-length condensed digital representation that facilitates web searches and database indexing . The SMILES notation, CCCCC#CCCC#CCCCC, offers a simplified linear representation of the molecular structure using ASCII characters .

Physical and Chemical Properties

5,9-Tetradecadiyne possesses distinct physical and chemical properties that determine its behavior in various systems and potential applications. These properties are derived from its molecular structure and electron distribution patterns.

Electronic and Chemical Properties

From an electronic perspective, 5,9-Tetradecadiyne contains no hydrogen bond donors or acceptors, as indicated by both counts being zero . This characteristic suggests limited water solubility and interactions primarily through van der Waals forces and hydrophobic effects rather than hydrogen bonding. The calculated XLogP3-AA value of 5.4 indicates significant lipophilicity, suggesting preferential partitioning into organic phases rather than aqueous environments .

Structural Characteristics

The structural features of 5,9-Tetradecadiyne determine its chemical reactivity, physical properties, and potential applications in various fields of chemistry and materials science.

Molecular Framework

5,9-Tetradecadiyne possesses a linear hydrocarbon framework with 14 carbon atoms arranged in a chain. The structure's distinguishing feature is the presence of two internal triple bonds (alkyne groups) at the 5th and 9th carbon positions . These unsaturated regions create linear segments within the molecule, as triple bonds enforce 180-degree bond angles between the connected atoms. Between the triple bonds is a three-carbon saturated chain segment, which allows for rotational freedom, while additional saturated segments appear at both terminal ends of the molecule.

Conformational Analysis

The 5 rotatable bonds present in 5,9-Tetradecadiyne allow for multiple possible conformations in three-dimensional space . This conformational flexibility is constrained by the linear geometry imposed by the triple bonds at C-5 and C-9. The compound's 3D structure would therefore exhibit a combination of rigid linear segments joined by more flexible saturated carbon chain segments, leading to various possible folded or extended conformations depending on environmental conditions.

Representation Models

The molecular structure can be visualized through different representation methods. The 2D structural depiction shows the linear arrangement of atoms with triple bonds clearly marked, while 3D conformer models demonstrate the spatial arrangement of atoms in the molecule . Computational chemistry platforms can generate interactive 3D models that allow visualization of the molecular geometry and potential energy surfaces associated with different conformations.

Chemical Data and Parameters

The available chemical data for 5,9-Tetradecadiyne provides valuable insights into its properties and potential behavior in various chemical environments and reactions.

Computed Molecular Properties

Table 1 presents a comprehensive overview of the computed molecular properties of 5,9-Tetradecadiyne:

| Property Name | Property Value | Reference Method |

|---|---|---|

| Molecular Weight | 190.32 g/mol | Computed by PubChem 2.2 |

| XLogP3-AA | 5.4 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |

| Exact Mass | 190.172150702 Da | Computed by PubChem 2.2 |

Analytical Methods and Characterization

The identification and characterization of 5,9-Tetradecadiyne typically involve various analytical techniques that exploit its structural and physical properties.

Chromatographic Analysis

Gas chromatography (GC) would be a suitable method for analyzing 5,9-Tetradecadiyne due to its volatility and non-polar nature. High-performance liquid chromatography (HPLC) with appropriate non-polar stationary phases could also be employed for separation and quantification purposes. These chromatographic techniques, coupled with mass spectrometry (GC-MS or LC-MS), would provide both separation and structural confirmation capabilities.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, would reveal the characteristic signals of the alkyne carbons and adjacent methylene groups. Infrared (IR) spectroscopy would identify the characteristic C≡C stretching vibrations. Mass spectrometry would confirm the molecular weight of 190.32 g/mol and provide fragmentation patterns useful for structural confirmation .

Computational Analysis

Computational chemistry tools have been applied to calculate various properties of 5,9-Tetradecadiyne, including its XLogP3-AA value, exact mass, and other molecular descriptors . These computational approaches complement experimental techniques and provide predictions of properties that might be challenging to measure directly.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume